molecular formula C18H34N2 B15189564 1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine CAS No. 66230-25-9

1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine

Cat. No.: B15189564
CAS No.: 66230-25-9
M. Wt: 278.5 g/mol
InChI Key: SSGRRJUJHKUYOX-UHFFFAOYSA-N
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Description

This compound (CAS: 66230-25-9) is a cyclohexanemethanamine derivative with two 1-methylpropylidene substituents. Its molecular formula is C₁₈H₃₄N₂, molecular weight 278.48 g/mol, and InChI code 1S/C18H34N2/c1-8-14(3)19-13-18(7)11-16(20-15(4)9-2)10-17(5,6)12-18/h16H,8-13H2,1-7H3 . The structure features a cyclohexane ring with methyl and propylidene groups, influencing steric and electronic properties. It is registered under REACH as of 31 May 2018, suggesting modern regulatory compliance .

Properties

CAS No.

66230-25-9

Molecular Formula

C18H34N2

Molecular Weight

278.5 g/mol

IUPAC Name

N-[[5-(butan-2-ylideneamino)-1,3,3-trimethylcyclohexyl]methyl]butan-2-imine

InChI

InChI=1S/C18H34N2/c1-8-14(3)19-13-18(7)11-16(20-15(4)9-2)10-17(5,6)12-18/h16H,8-13H2,1-7H3

InChI Key

SSGRRJUJHKUYOX-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCC1(CC(CC(C1)(C)C)N=C(C)CC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine likely involves multiple steps, including the formation of the cyclohexane ring, introduction of methyl groups, and formation of imine linkages. Typical reaction conditions may include:

    Cyclohexane ring formation: This could involve cyclization reactions under acidic or basic conditions.

    Methyl group introduction: Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Imine formation: Condensation reactions between amines and aldehydes or ketones under dehydrating conditions.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine may undergo various chemical reactions, including:

    Oxidation: Conversion of imine groups to oximes or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of imine groups to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the methyl groups or imine nitrogen.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

    Oxidation products: Oximes, nitriles.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interaction with receptors: Modulating receptor signaling pathways.

    Pathway involvement: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds for Comparison:

1,3,3-Trimethyl-N-(2-methylpropylidene)-5-[(2-methylpropylidene)amino]cyclohexanemethylamine (CAS: 54914-37-3).

Other cyclohexanemethanamine derivatives with varying substituents.

Table 1: Comparative Analysis
Parameter Target Compound (CAS: 66230-25-9) Analog (CAS: 54914-37-3)
Molecular Structure Two 1-methylpropylidene groups on cyclohexane ring . Two 2-methylpropylidene groups on cyclohexane ring .
Substituent Position 1-methylpropylidene (α-position) 2-methylpropylidene (β-position)
Molecular Weight 278.48 g/mol Likely similar (exact value unspecified; structural analogs suggest ~278–280 g/mol) .
Hazard Classification No explicit data; inferred lower risk due to newer registration . Classified as 8.2C (corrosive) and 8.3A (respiratory sensitization) .
Registration Date 31 May 2018 Registered prior to 2013 .
Applications Potential use in polymer/resin intermediates (e.g., product catalogs) . Limited by hazardous properties; restricted in industrial settings .

Structural and Functional Implications

Substituent Position Effects:

  • 1-Methylpropylidene vs. 2-Methylpropylidene: The position of the methyl group on the propylidene chain alters steric hindrance and electronic distribution.
  • Cyclohexane Ring Conformation : The 1-methylpropylidene groups in the target compound may stabilize the chair conformation of the cyclohexane ring, enhancing thermal stability compared to the analog .

Biological Activity

1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine, identified by CAS number 54914-37-3, is a compound with potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of the compound is C18H34N2C_{18}H_{34}N_{2}, with a molecular weight of approximately 278.48 g/mol. Key physical properties include:

PropertyValue
Boiling Point377.1 °C at 760 mmHg
Density0.9 g/cm³
Flash Point174.2 °C
LogP5.025

These properties suggest that the compound is hydrophobic, which may influence its biological interactions and absorption in biological systems.

Biological Activity

Research into the biological activity of this compound is limited but suggests various potential applications:

Insecticidal Activity

While specific studies on this compound are scarce, related compounds in its class have shown significant insecticidal properties. For instance, derivatives of cyclohexanemethanamine have been studied for their effectiveness against mosquito larvae, particularly Aedes aegypti, a vector for several diseases including dengue and Zika virus. These studies indicate that structural modifications can enhance larvicidal activity without significant mammalian toxicity .

Cytotoxicity Studies

Preliminary investigations into the cytotoxicity of structurally similar compounds suggest that they can exhibit low toxicity to mammalian cells at certain concentrations. For example, one study reported no cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM for related compounds . This finding raises the possibility that 1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine may also possess a favorable safety profile in non-target organisms.

Case Studies

Case Study 1: Larvicidal Efficacy
In a study evaluating various compounds for larvicidal efficacy against Aedes aegypti, it was found that certain structural analogs exhibited LC50 values significantly lower than established insecticides like temephos. Although direct data on our compound is not available, its structural similarities suggest potential effectiveness in similar applications.

Case Study 2: Mammalian Toxicity
Research into related cyclohexanemethanamine derivatives indicated mild behavioral effects in mammalian models at high doses (2000 mg/kg), with no structural damage observed in vital organs. This suggests that while the compound may have potent biological activity against pests, it could maintain a relatively safe profile for mammals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,3-Trimethyl-N-(1-methylpropylidene)-5-((1-methylpropylidene)amino)cyclohexanemethylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of structurally complex amines often involves multi-step condensation and cyclization reactions. For example, highlights the use of flow chemistry for optimizing challenging syntheses (e.g., Omura-Sharma-Swern oxidation), which improves reproducibility and scalability through precise temperature and reagent control . Similarly, emphasizes controlled copolymerization techniques (e.g., adjusting monomer ratios and initiator concentrations) to achieve high-purity intermediates, applicable to designing analogous pathways for this compound . Key parameters include solvent polarity (e.g., DMF vs. methylene chloride) and catalyst selection, which can stabilize imine intermediates and reduce side reactions.

Q. How can the compound’s structure be rigorously characterized using spectroscopic and crystallographic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for resolving methyl and cyclohexane ring substituents. For example, compares structural analogs (e.g., N,2,3-trimethylcyclohexanamine) using NMR to distinguish substitution patterns . X-ray crystallography is recommended for confirming stereochemistry, as demonstrated in for resolving isoxazolidine derivatives . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like imine bonds.

Q. What are the compound’s reactivity trends under varying pH and temperature conditions?

  • Methodological Answer : Imine-containing compounds are pH-sensitive due to protonation equilibria. notes that similar Schiff base analogs undergo hydrolysis under acidic conditions, forming primary amines and ketones, while basic conditions stabilize the imine linkage . Thermal stability can be assessed via thermogravimetric analysis (TGA), as shown in for copolymer degradation profiles .

Advanced Research Questions

Q. How can experimental design challenges (e.g., competing side reactions) be mitigated during synthesis?

  • Methodological Answer : advocates for Design of Experiments (DoE) to optimize reaction parameters statistically, reducing trial-and-error approaches . For instance, varying residence time in flow reactors minimizes byproducts like over-oxidized species. Additionally, suggests using protecting groups (e.g., tert-butoxycarbonyl) for amine functionalities to prevent unwanted nucleophilic attacks during imine formation .

Q. How should researchers resolve contradictions in data related to the compound’s bioactivity or stability?

  • Methodological Answer : Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) may arise from impurities or stereochemical variations. highlights structural analogs with divergent reactivity due to methyl group positioning . Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and purity checks via HPLC ( ) . For stability, accelerated aging studies under controlled humidity/temperature (per ICH guidelines) clarify degradation pathways.

Q. What computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to enzymes or receptors. ’s discussion of cyclohexanamine analogs underscores the importance of steric and electronic effects in ligand-receptor interactions . Density Functional Theory (DFT) calculations further elucidate charge distribution and reactive sites, aiding in rational drug design.

Q. What strategies enable efficient pharmacological profiling while minimizing off-target effects?

  • Methodological Answer : recommends high-throughput screening (HTS) against panels of receptors (e.g., GPCRs, kinases) to identify selectivity profiles . Structure-Activity Relationship (SAR) studies, as in , systematically modify substituents (e.g., methyl vs. methoxy groups) to isolate therapeutic effects . Metabolite identification via LC-MS/MS ensures early detection of toxic intermediates.

Analytical and Reproducibility Challenges

Q. How can researchers address analytical limitations in quantifying trace impurities?

  • Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) improves sensitivity for non-UV-active impurities ( ) . For chiral purity, ’s use of chiral stationary phases (CSPs) in HPLC resolves enantiomeric excess in isoxazolidine derivatives, applicable to this compound’s stereoisomers .

Structural and Functional Comparisons

Table 1 : Structural analogs and key differences (adapted from and )

Compound NameKey Structural FeaturesReactivity/Bioactivity Differences
N,2,3-TrimethylcyclohexanaminePrimary amine, fewer methyl groupsHigher nucleophilicity, lower steric hindrance
3-Aminomethyl-3-methylcyclohexaneSecondary amine, rigid cyclohexaneReduced solubility in polar solvents
1-Methyl-4-(1-methylvinyl)cyclohexanolHydroxyl group, vinyl substitutionSusceptible to oxidation, forms ketones

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